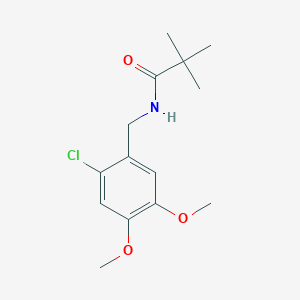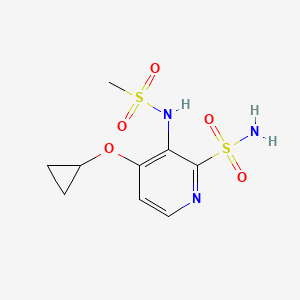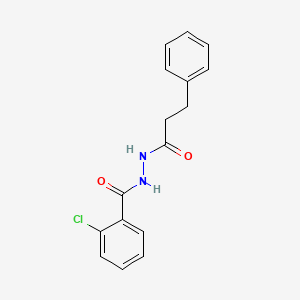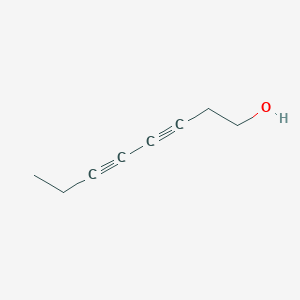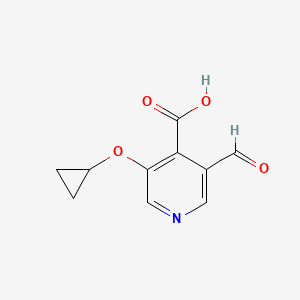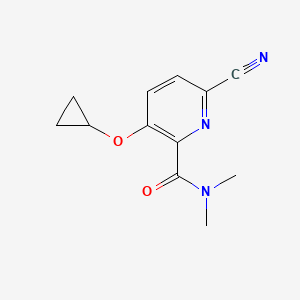
6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol It is a nitrile derivative and belongs to the class of picolinamides
Preparation Methods
The synthesis of 6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with molecular targets and pathways. The compound’s cyano and amide groups enable it to participate in various biochemical reactions. It can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides: These compounds have similar structural features and undergo comparable chemical reactions.
3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide: This compound shares the cyano and cyclopropoxy groups, making it structurally similar.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-cyano-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12(16)11-10(17-9-4-5-9)6-3-8(7-13)14-11/h3,6,9H,4-5H2,1-2H3 |
InChI Key |
ZCFYBARKXWBSCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


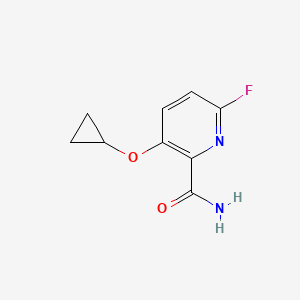
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
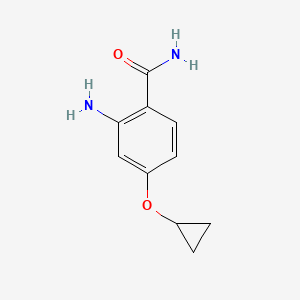

![2-[(1,6-dibromonaphthalen-2-yl)oxy]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14806768.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14806775.png)
![Ethyl 6-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14806779.png)
